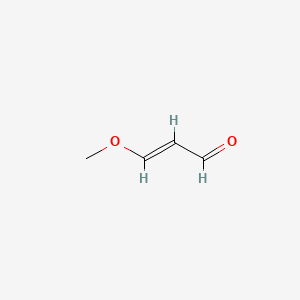

3-METHOXYACROLEIN

Description

Contextualization within Alpha,Beta-Unsaturated Aldehyde Chemistry

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta carbons relative to a carbonyl group. fiveable.mewikipedia.org This arrangement results in a conjugated system that influences the molecule's reactivity. fiveable.me The key structural feature of these compounds is the C=C double bond conjugated to the C=O bond of the aldehyde. pressbooks.pub This conjugation allows for resonance, which delocalizes the electrophilic character of the carbonyl carbon to the beta-carbon. jove.comlibretexts.org

Consequently, α,β-unsaturated aldehydes are susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). jove.comlibretexts.org The type of addition that predominates is largely dependent on the nature of the nucleophile. pressbooks.pubjove.com Stronger, "hard" nucleophiles tend to favor 1,2-addition, while weaker, "soft" nucleophiles typically favor the thermodynamically more stable 1,4-addition product. pressbooks.publibretexts.org 3-Methoxyacrolein, as a member of this class, exhibits this characteristic dual reactivity, making it a valuable building block in organic synthesis.

Overview of Scholarly Contributions to this compound Chemistry

Scholarly research has illuminated various facets of this compound's chemical behavior and utility. A significant body of work focuses on its synthesis and its application as a precursor in the formation of other compounds. For instance, a common preparative method involves starting from 1,1,3,3-tetramethoxypropane (B13500). prepchem.com

Furthermore, research has demonstrated the use of this compound in the synthesis of heterocyclic compounds. It serves as a key intermediate in the production of sulfadiazine, a sulfonamide antibiotic. patsnap.com In this process, this compound undergoes a cyclization reaction with sulfaguanidine (B1682504). patsnap.com Another notable application is in the synthesis of 2-bromo-3-methoxyacrolein through a bromination process. google.com This derivative can then be used to produce other molecules like 4-bromopyrazole and 4-bromoisoxazole. google.com These examples underscore the importance of this compound as a versatile synthon in the construction of diverse molecular architectures.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6O2 | nih.gov |

| Molecular Weight | 86.09 g/mol | nih.gov |

| IUPAC Name | (2E)-3-methoxyprop-2-enal | nih.gov |

| Synonyms | 3-Methoxy-2-propenal, beta-Methoxyacrolein | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4652-35-1 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

(E)-3-methoxyprop-2-enal |

InChI |

InChI=1S/C4H6O2/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |

InChI Key |

XJQSLJZYZFSHAI-DUXPYHPUSA-N |

SMILES |

COC=CC=O |

Isomeric SMILES |

CO/C=C/C=O |

Canonical SMILES |

COC=CC=O |

Synonyms |

beta-methoxyacrolein |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxyacrolein

Precursor-Based Synthetic Routes

The synthesis of 3-methoxyacrolein often begins with carefully selected precursor molecules, which undergo transformation to yield the target compound. These routes are broadly categorized by the type of starting material, primarily derivatives of methoxyacetaldehyde (B81698) or acrolein conjugates.

Synthesis from Methoxyacetaldehyde Derivatives

One notable pathway involves the use of protected forms of methoxyacetaldehyde. For instance, β,β-dimethoxypropionaldehyde, an acetal (B89532) of methoxyacetaldehyde, serves as a key precursor. In a well-established method, this compound is reacted with a Wittig reagent, such as (acetylmethylene)triphenylphosphorane. cdnsciencepub.com This reaction specifically forms a new carbon-carbon double bond.

Interestingly, research has shown that when a mixture containing β,β-dimethoxypropionaldehyde and a small amount of β-methoxyacrolein is subjected to these Wittig reaction conditions, only the aldehyde acetal reacts. cdnsciencepub.com The existing β-methoxyacrolein does not participate in the reaction, likely due to the electron-donating effect of its methoxy (B1213986) group, which deactivates the aldehyde carbonyl towards nucleophilic attack by the phosphorane. cdnsciencepub.com This selectivity highlights the controlled nature of the Wittig reaction in this synthetic context.

Derivations from Acrolein Conjugates

Another effective strategy begins with molecules structurally related to acrolein. Propiolaldehyde, for example, can be converted to a precursor for this compound. The base-catalyzed addition of two equivalents of methanol (B129727) to propiolaldehyde yields β,β-dimethoxypropionaldehyde, which, as discussed previously, is a direct precursor. cdnsciencepub.com This initial reaction mixture often contains about 10% this compound as a side product. cdnsciencepub.com

Furthermore, derivatives of acrolein, such as halogenated analogues, are pivotal. The compound 2-bromo-3-methoxyacrolein can be synthesized from 1,1,3,3-tetramethoxypropane (B13500). google.com This starting material, an acetal of malondialdehyde, is conceptually an acrolein conjugate. The transformation involves bromination and subsequent elimination steps to yield the functionalized acrolein derivative. google.com

| Precursor | Reagent(s) | Product | Key Findings |

| β,β-Dimethoxypropionaldehyde | (Acetylmethylene)triphenylphosphorane | 6,6-Dimethoxy-3-hexen-2-one | Demonstrates a Wittig reaction pathway from a methoxyacetaldehyde derivative. cdnsciencepub.com |

| Propiolaldehyde | Methanol, Base catalyst | β,β-Dimethoxypropionaldehyde & this compound | Base-catalyzed addition of methanol forms the precursor and some target compound. cdnsciencepub.com |

| 1,1,3,3-Tetramethoxypropane | Bromine, Methanol | 2-Bromo-3-methoxyacrolein | Forms a halogenated derivative of this compound. google.com |

Elimination and Functional Group Interconversion Strategies

These methodologies involve creating the characteristic double bond of acrolein through elimination reactions or altering existing functional groups to arrive at the final structure.

Dehydrohalogenation Approaches

Dehydrohalogenation is a fundamental elimination reaction used to prepare unsaturated compounds like alkenes and alkynes from alkyl halides. fiveable.me The process involves the removal of a hydrogen atom and a halogen atom, typically facilitated by a strong base in what is known as an E2 mechanism. libretexts.orglibretexts.org

A specific application leading to a this compound derivative is the synthesis of 2-bromo-3-methoxyacrolein from 2-bromo-1,1,3,3-tetramethoxypropane. google.com In this process, the starting material is heated under reduced pressure. This environment promotes an acid-catalyzed elimination of both methanol (an alkanol) and methyl bromide (a lower alkyl bromide). google.com The removal of these groups results in the formation of the conjugated double bond system of the target acrolein. This method produces a mixture where 2-bromo-3-methoxyacrolein is the major component, demonstrating the utility of elimination pathways. google.com

| Starting Material | Conditions | Product | Reaction Type |

| 2-Bromo-1,1,3,3-tetramethoxypropane | Heat, Reduced Pressure (5-10 mm Hg) | 2-Bromo-3-methoxyacrolein | Acid-catalyzed elimination (Dehydrohalogenation and Dealcoholation) |

Controlled Oxidation and Reduction Pathways

Controlled oxidation and reduction reactions are essential tools for interconverting functional groups. While direct oxidation or reduction to form this compound is less commonly documented, related transformations highlight the principle. For instance, the synthesis of 2-methoxyacrolein acetals can be achieved through the catalytic and oxidative methoxymercuration of terminal alkynes. thieme-connect.comcsic.es This process involves the addition of a methoxy group and a mercury-containing group across the alkyne's triple bond, an oxidation process, which is then worked up to form the acetal.

In a broader context, controlled oxidation is used to convert primary alcohols into aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC). fiveable.me Conversely, controlled reduction of esters to aldehydes can be achieved with reagents such as diisobutylaluminum hydride (DIBAL-H). fiveable.me While not specific examples for this compound, these established pathways represent potential, yet underexplored, routes for its synthesis from appropriately substituted alcohol or ester precursors. For example, a hypothetical synthesis could involve the selective oxidation of 3-methoxyallyl alcohol.

Stereoselective Synthesis Considerations for this compound

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). Controlling which isomer is formed is a key aspect of stereoselective synthesis.

The Wittig reaction, mentioned earlier, is a powerful tool for stereoselective alkene synthesis. The stereochemical outcome often depends on the nature of the phosphorus ylide used. Stabilized ylides, such as (acetylmethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene. This is consistent with findings in the synthesis of related compounds, where the use of this ylide resulted in a product with the trans (E) configuration, as confirmed by spectroscopic analysis. cdnsciencepub.com

Elimination reactions, like dehydrohalogenation, also have stereochemical implications. The E2 mechanism requires a specific anti-periplanar arrangement of the hydrogen and the leaving group. unacademy.com The stereochemistry of the starting material can thus dictate the stereochemistry of the resulting alkene, providing a potential avenue for controlling the isomeric purity of this compound. While detailed studies on the stereoselective synthesis of this compound itself are not widely published, these general principles from foundational organic chemistry provide the framework for how such control could be achieved. mdpi.comthieme.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

The pursuit of sustainable and environmentally benign chemical processes has led to significant research into greener synthetic routes for various compounds, including this compound. The core principles of green chemistry, such as the use of renewable feedstocks, maximization of atom economy, waste reduction, and the application of environmentally friendly catalysts, are central to these efforts. While direct research on the green synthesis of this compound is emerging, a substantial body of work on its precursor, acrolein, provides a strong foundation for developing a sustainable end-to-end process.

A primary strategy for the sustainable production of this compound involves the utilization of renewable feedstocks. Glycerol (B35011), a major byproduct of biodiesel production from sources like crude palm oil, stands out as a key renewable starting material. kemdikbud.go.id The transformation of this abundant and relatively low-cost feedstock into acrolein, a direct precursor to this compound, is a critical step. kemdikbud.go.id This bio-based approach moves away from traditional petroleum-derived routes, such as the oxidation of propylene, thereby reducing dependence on fossil fuels and contributing to a more circular economy. kemdikbud.go.idinnovationnewsnetwork.com The use of biomass-derived platform chemicals is a cornerstone of modern green chemistry, aiming to create value-added products from renewable sources. rsc.orgnrel.gov

The dehydration of glycerol to acrolein is a key reaction in this sustainable pathway. Research has focused on developing efficient and robust catalysts for this transformation. Solid acid catalysts are widely explored for this purpose, as they can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Several catalytic systems have been investigated for the liquid or gas phase dehydration of glycerol. For instance, iron phosphate (B84403) (FePO4) catalysts have demonstrated high efficacy. kemdikbud.go.id Different preparation methods for FePO4 catalysts, such as hydrothermal synthesis and deposition, have been shown to influence the yield of acrolein, with some methods achieving yields as high as 91%. kemdikbud.go.id Other catalytic systems for glycerol dehydration include mixed oxides of zirconium with metals like niobium, tantalum, and vanadium, as well as tungstated zirconia. google.com These catalysts operate at temperatures ranging from 180°C to 340°C and have shown high conversion rates of glycerol. google.com

The table below summarizes various catalytic systems employed in the green synthesis of acrolein from glycerol, highlighting the reaction conditions and reported yields.

| Catalyst System | Feedstock | Phase | Temperature (°C) | Acrolein Yield (%) | Reference |

| Iron Phosphate (FePO4) - Deposition Method | Glycerol | Liquid | 260 | 91 | kemdikbud.go.id |

| Iron Phosphate (FePO4) - Hydrothermal Method | Glycerol | Liquid | 260 | 90 | kemdikbud.go.id |

| Zirconium and Niobium Mixed Oxide | Glycerol/Glycerine | Gas/Liquid | Not specified | Not specified | google.com |

| Pumice coated with 1% Lithium Phosphate | Glycerol | Gas | 400-420 | Not specified | google.com |

| Acidic Solid Catalyst (H_o < +2) | 20% aq. Glycerol | Gas | 300 | 70.5 | google.com |

| Mo/V/W Mixed Oxides | Acrolein | Gas | Not specified | High | researchgate.net |

Waste reduction is a critical aspect of green chemical synthesis. mpg.de In the context of this compound production, waste can be minimized at several stages. Utilizing catalytic processes, especially with heterogeneous catalysts, allows for easy separation and recycling of the catalyst, reducing waste streams. mpg.de The choice of reaction pathway is also crucial; for example, moving from a multi-step synthesis to a more direct route can significantly decrease waste and energy consumption. nih.gov The principles of a circular economy, where waste from one process becomes a feedstock for another, are exemplified by the use of waste-derived glycerol. innovationnewsnetwork.com

The development and use of environmentally benign catalysts are central to the green synthesis of this compound and its precursors. For the dehydration of glycerol, solid acid catalysts are preferred over homogeneous acids as they are non-corrosive, reusable, and reduce separation costs and waste. kemdikbud.go.id For the subsequent methoxylation of acrolein, research into organocatalysts or biocatalysts could offer greener alternatives to traditional chemical methods. nih.govmdpi.comrsc.org Biocatalysis, using enzymes or whole-cell systems, can offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. nih.govrsc.orgnih.gov While specific biocatalytic routes for this compound are not yet widely reported, the application of biocatalysts in the synthesis of related compounds suggests a promising area for future research. nih.govmdpi.com

Mechanistic Investigations of 3 Methoxyacrolein Reactivity

Electrophilic and Nucleophilic Reactivity Profiling

3-Methoxyacrolein, an α,β-unsaturated aldehyde, possesses distinct regions of high and low electron density, which dictates its reactivity as both an electrophile and a nucleophile. The molecule's electronic structure is governed by the interplay between the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) group, which are in conjugation through the olefinic bond.

The aldehyde group strongly polarizes the molecule, rendering the carbonyl carbon highly electrophilic and susceptible to direct attack by nucleophiles (1,2-addition). Furthermore, this electron-withdrawing effect extends through the conjugated π-system, making the β-carbon (C3) electrophilic as well. This site is the target for conjugate addition reactions, a characteristic feature of Michael acceptors.

| Site | Atom(s) | Reactivity | Governing Factors | Typical Reactions |

|---|---|---|---|---|

| Carbonyl Carbon (C1) | C=O | Electrophilic | High partial positive charge due to oxygen electronegativity. | Nucleophilic Addition (1,2-Addition) |

| β-Olefinic Carbon (C3) | C=C-C=O | Electrophilic | Conjugation with electron-withdrawing aldehyde group. | Conjugate Addition (Michael-Type, 1,4-Addition) |

| Carbonyl Oxygen | C=O | Nucleophilic / Basic | Lone pairs of electrons. | Protonation, Lewis Acid Coordination |

| Methoxy Oxygen | -OCH₃ | Nucleophilic / Basic | Lone pairs of electrons. | Protonation, Lewis Acid Coordination |

Conjugate Addition Reactions

As a canonical Michael acceptor, this compound readily undergoes conjugate addition reactions with a wide range of nucleophiles. The Michael reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. The mechanism is initiated by the attack of a nucleophile (the Michael donor), such as an enolate, amine, or thiolate, on the electrophilic β-carbon of the this compound molecule.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes like this compound, while preserving the aldehyde functionality, is a valuable synthetic transformation known as conjugate reduction or 1,4-reduction. Achieving this chemoselectivity can be challenging, as many reducing agents can also reduce the aldehyde to an alcohol (1,2-reduction).

Several

Cycloaddition Reaction Pathways

Hetero-Diels-Alder Reactions

This compound, as an α,β-unsaturated aldehyde, possesses the structural requisites to participate as a dienophile in Hetero-Diels-Alder (HDA) reactions. In this context, the aldehyde functionality acts as the heterodiene component, reacting with a conjugated diene to form a dihydropyran ring system. The reactivity of this compound in such cycloadditions is influenced by the electronic nature of its substituents. The methoxy group at the β-position is an electron-donating group, which increases the electron density of the double bond. Conversely, the aldehyde group is electron-withdrawing, which decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This dual substitution pattern modulates its reactivity towards various dienes.

Generally, the HDA reaction of aldehydes is facilitated by Lewis acid catalysis, which coordinates to the carbonyl oxygen, further lowering the LUMO energy and enhancing the electrophilicity of the dienophile. While specific studies on the HDA reactions of this compound are not extensively documented, its behavior can be inferred from studies on analogous α,β-unsaturated aldehydes. For instance, α-haloacroleins have been shown to undergo catalytic diastereoselective HDA reactions with alkenes to produce 3,4-dihydropyrans in high yields. nih.gov Given the electronic similarities, it is plausible that this compound would react with electron-rich dienes, such as Danishefsky's diene, under Lewis acid catalysis to yield the corresponding cycloadducts. The regioselectivity of such reactions would be governed by the electronic and steric effects of the methoxy group.

Condensation Reactions and Aldehyde Derivatization

The aldehyde functionality in this compound is susceptible to a variety of condensation reactions, particularly with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. sigmaaldrich.cnthermofisher.comwikipedia.orgorganic-chemistry.orgpurechemistry.org This reaction typically involves the nucleophilic addition of a carbanion, generated from a compound with acidic methylene protons (e.g., malonic esters, cyanoacetates), to the carbonyl group of the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. The presence of a weak base is usually required to catalyze the reaction by facilitating the deprotonation of the active methylene compound. wikipedia.org

A significant application of the condensation reactivity of β-alkoxyacroleins is in the synthesis of heterocyclic compounds. For instance, β-ethoxyacrolein has been shown to condense with amidines to produce pyrimidines. phi.com This reaction proceeds through the initial formation of an intermediate that subsequently undergoes cyclization and aromatization. It is highly probable that this compound would undergo a similar reaction with amidines to afford substituted pyrimidines, providing a valuable route to this important class of heterocycles. Research has also demonstrated the synthesis of pyridines from acrolein and ammonia, suggesting that this compound could be a precursor for substituted pyridines. researchgate.net

For analytical purposes, the aldehyde group of this compound can be derivatized to facilitate its detection and quantification. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). These reagents react with the carbonyl group to form stable hydrazones or oximes, respectively, which can be readily analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

| Reagent | Derivative | Analytical Method |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC, LC-MS |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS |

Other Key Chemical Transformations

The selective reduction of the aldehyde group in this compound to a primary alcohol, without affecting the carbon-carbon double bond, is a synthetically useful transformation. This can be achieved using chemoselective reducing agents that preferentially react with the carbonyl group of α,β-unsaturated aldehydes over the alkene functionality.

| Reducing Agent/System | Selectivity |

| Sodium Dithionite (B78146) | Aldehydes over Ketones |

| Sodium Triacetoxyborohydride | Aldehydes over Ketones |

| CeCl₃/NaBH₄ (Luche Reduction) | Carbonyl in α,β-unsaturated systems |

| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | Aldehydes over Ketones |

While specific rearrangement reactions involving this compound scaffolds are not extensively reported in the literature, the vinyl ether moiety present in its structure suggests the potential for sigmatropic rearrangements. A plausible transformation would be a Claisen rearrangement if an appropriate allyl vinyl ether derivative could be formed from this compound. mychemblog.comwikipedia.orgorganic-chemistry.orglibretexts.org The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether that leads to a γ,δ-unsaturated carbonyl compound. wikipedia.org

For this to occur with a this compound scaffold, the aldehyde would first need to be converted to an alcohol and then etherified with an allyl group to form the requisite allyl vinyl ether. Upon heating, this intermediate would be expected to undergo a Claisen rearrangement. The aromatic Claisen rearrangement, a variant of this reaction, occurs with allyl phenyl ethers. organic-chemistry.org

Catalytic Systems for this compound Transformations

Organocatalysis offers a metal-free approach to catalyze various transformations of this compound. The α,β-unsaturated aldehyde functionality is a key structural motif for several organocatalytic activation modes. One of the most prominent is iminium ion catalysis, where a chiral secondary amine catalyst reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.

This strategy is widely employed in asymmetric Michael additions, where a nucleophile adds to the β-position of the activated aldehyde. organic-chemistry.orgnih.gov Various nucleophiles, including carbon- and heteroatom-based nucleophiles, can be utilized in these reactions. The use of a chiral organocatalyst allows for the enantioselective formation of the product. While specific studies on the organocatalytic Michael addition to this compound are limited, the general principles of iminium ion activation are well-established for a wide range of α,β-unsaturated aldehydes.

| Organocatalytic Activation | Key Intermediate | Common Reactions |

| Iminium Ion Catalysis | Chiral Iminium Ion | Asymmetric Michael Addition, Diels-Alder Reaction |

Transition Metal-Catalyzed Reactions

A comprehensive review of scientific literature reveals a notable scarcity of published research specifically detailing the transition metal-catalyzed reactions of this compound. Extensive searches for this compound and its synonyms, such as (E)-3-methoxyprop-2-enal and beta-methoxyacrolein, in conjunction with terms related to transition metal catalysis (e.g., palladium-catalyzed, rhodium-catalyzed, cycloaddition, cross-coupling), did not yield specific examples, detailed mechanistic studies, or associated data tables for this particular substrate.

While the broader field of transition metal catalysis is vast and well-documented for structurally related α,β-unsaturated aldehydes, such as methacrolein, specific findings concerning this compound remain elusive in the currently accessible body of scientific literature. General principles of transition metal catalysis, including mechanisms like oxidative addition, reductive elimination, migratory insertion, and transmetalation, are fundamental to the reactions of various organic substrates. However, their specific application to this compound, including catalyst systems, reaction conditions, and product outcomes, is not documented in the searched resources.

Consequently, due to the lack of available research findings and experimental data, a detailed discussion and presentation of data tables on the transition metal-catalyzed reactions of this compound cannot be provided at this time. Further experimental research would be required to elucidate the reactivity of this compound under various transition metal-catalyzed conditions.

Theoretical and Computational Chemistry Studies on 3 Methoxyacrolein

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methoxyacrolein. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It has been applied to study this compound (also known as α-methoxy acrolein), particularly in the context of its reactivity in cycloaddition reactions. rsc.orgrsc.org

Research on the Lewis acid-catalyzed (4+3)-cycloaddition of butadiene and this compound has utilized DFT calculations to map out the reaction pathway. rsc.orgrsc.org Specific functionals, such as B3LYP and M06-2X, have been employed to determine the geometries and energies of transition states. rsc.org The B3LYP functional is a popular hybrid functional, while M06-2X is a high-nonlocality functional well-suited for main-group thermochemistry and reaction kinetics. rsc.orgresearchgate.net These studies found that the lowest energy transition state for the cycloaddition involves a specific conformation of this compound where both the aldehyde and methoxy (B1213986) groups are positioned s-cis relative to the C=C double bond. rsc.org The activation free energy for this reaction was calculated to be around 25 kcal/mol using the B3LYP/6-31G(d) level of theory, which is consistent with experimental observations of the reaction proceeding at or below room temperature. rsc.org Single-point energy calculations with the M06-2X functional provided a slightly lower barrier of 20 kcal/mol. rsc.org

For accurate conformational analysis of flexible molecules using DFT, the inclusion of dispersion corrections is often crucial. frontiersin.orgrsc.org Functionals like M06-2X or empirical dispersion corrections (e.g., D3) are recommended to obtain reliable relative energies between different conformers. rsc.org

Table 1: DFT Functionals Used in the Study of this compound and Related Systems

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | Geometries, Reaction Pathways rsc.org |

| M06-2X | Hybrid Meta-GGA | Kinetics, Thermochemistry, Non-covalent Interactions rsc.org |

| PBE0 | Hybrid GGA | Electronic Properties, Spectra frontiersin.org |

| B2PLYP-D | Double-Hybrid GGA | Highly Accurate Energies, Conformational Analysis frontiersin.org |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer different balances of accuracy and computational cost.

Ab initio methods solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy. nih.govuhmreactiondynamics.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. frontiersin.orguhmreactiondynamics.org For related molecules like 3-methoxyphenol, ab initio calculations have been used to determine the relative energies and structures of different rotational isomers. researchgate.net Such studies are critical for understanding how intramolecular forces, like hydrogen bonds or steric repulsion, dictate the most stable conformations. researchgate.net

Semi-empirical methods, on the other hand, simplify calculations by using parameters derived from experimental data. sapub.org This makes them computationally faster and suitable for very large molecular systems, though generally less accurate than ab initio or DFT methods.

Conformational Analysis and Isomerism of this compound

The flexibility of this compound allows for the existence of several conformational isomers (conformers) arising from rotation around its single bonds.

Rotational Barriers and Conformational Equilibria

Rotation around the single bonds in this compound (C-C and C-O) is not free but is hindered by energy barriers. The height of these rotational barriers determines the rate of interconversion between different conformers at a given temperature. psu.edu The most stable conformer of the parent molecule, acrolein, is the planar s-trans form. acs.org For this compound, several planar conformers can be envisioned, differing in the orientation around the C2-C3 and C1-O bonds.

Computational studies on the reaction of this compound indicate a preference for the conformer where the aldehyde and methoxy groups are s-cis to the alkene backbone in the transition state. rsc.org The stability of different ground-state conformers is governed by a balance of electronic effects, such as conjugation between the carbonyl group, the C=C double bond, and the methoxy oxygen's lone pair, and steric effects. The origin of rotational barriers in similar systems is often attributed to a combination of steric repulsion and electronic effects like hyperconjugation. psu.edu

Table 2: Potential Conformers of this compound

| Conformer Name | Description (Rotation around C-C and C-O bonds) | Expected Relative Stability |

|---|---|---|

| s-trans, s-trans | Planar, fully extended conformation | Likely a stable conformer |

| s-cis, s-trans | Planar, cis orientation about C-C bond | Higher energy due to steric clash |

| s-trans, s-cis | Planar, cis orientation about C-O bond | May be stabilized by electronic effects |

| s-cis, s-cis | Planar, cis orientation about both bonds | Likely highest energy due to steric hindrance |

Note: The relative stabilities are qualitative predictions based on general principles of conformational analysis.

Influence of Substituents on Conformation

Substituents can significantly influence the conformational preferences and rotational barriers of a molecule. In this compound, the methoxy group acts as a substituent on the acrolein framework. Its electronic (donating electrons via resonance) and steric properties are key to the molecule's conformational behavior.

Studies on other substituted systems provide insight into these effects. For example, computational work on ortho-substituted aromatic amides has shown that bulky substituents can dramatically increase the rotational barrier around adjacent bonds due to steric hindrance. nsf.gov In one case, introducing two chloro-substituents increased a rotational barrier by 19.2 kcal/mol. nsf.gov Similarly, the methoxy group in this compound will influence the barrier to rotation around the C-C bond compared to unsubstituted acrolein. Furthermore, investigations into the photodynamics of methylated acrolein derivatives show that substituents can alter the potential energy surfaces and modify the inertia of specific nuclear motions, thereby directing reaction pathways. acs.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule describes the distribution and energy of its electrons. libretexts.org Frontier Molecular Orbital (FMO) theory is a powerful model within this framework that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO is the highest-energy orbital containing electrons and is typically associated with the molecule's ability to act as a nucleophile or electron donor. wikipedia.org The LUMO is the lowest-energy orbital that is empty and relates to the molecule's capacity to act as an electrophile or electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For an α,β-unsaturated carbonyl compound like this compound, the HOMO is expected to have significant π-character with contributions from the C=C and C=O bonds, as well as the oxygen lone pair of the methoxy group. The LUMO is typically the π* antibonding orbital of the conjugated system. The energies and spatial distributions of these orbitals, which can be readily calculated using quantum chemical methods, are crucial for understanding its role in chemical reactions, such as the cycloaddition mentioned previously. rsc.orgsapub.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acrolein |

| Butadiene |

Reaction Mechanism Elucidation through Transition State Modeling

In principle, computational methods such as Density Functional Theory (DFT) could be employed to model the transition states of reactions involving this compound. This would involve mapping the potential energy surface of a given reaction to identify the high-energy transition state structures that connect reactants to products. Such models are crucial for understanding reaction pathways, kinetics, and the regioselectivity of reactions like cycloadditions or nucleophilic attacks. For instance, in the synthesis of related compounds like 1,3,3-trimethoxypropene, where this compound is an intermediate, DFT is suggested for modeling transition states to predict regioselectivity. However, specific published data on the transition state energies and geometries for reactions of this compound are not available.

Solvation Effects and Environmental Influence on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate these effects. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of how the solvent environment alters the electronic structure and energy of the solute and, consequently, its reactivity. While these methods could be applied to study the solvatochromism or the effect of solvent polarity on the reaction barriers of this compound, no specific studies providing such data have been identified.

Spectroscopic Feature Prediction from Computational Models

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. Although these computational techniques are standard, their specific application to produce a detailed spectroscopic profile of this compound is not found in the surveyed literature.

Without dedicated computational research on this compound, the creation of detailed data tables and in-depth discussion of its theoretical chemistry, as per the requested outline, remains unfeasible.

Strategic Applications of 3 Methoxyacrolein in Complex Chemical Synthesis

Utilization as a C3 Synthon

In the realm of retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting reagent. wikipedia.org 3-Methoxyacrolein is widely recognized as a C3 synthon, a three-carbon building block, in numerous organic syntheses. rsc.orgrsc.org Its utility stems from the reactive nature of its α,β-unsaturated aldehyde system, which readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactivity of this compound allows for its incorporation into larger molecular frameworks through several strategic approaches. For instance, it can undergo conjugate addition reactions where nucleophiles attack the β-carbon, effectively adding a three-carbon unit to the nucleophilic species. Furthermore, its aldehyde functionality can participate in aldol (B89426) condensations, Wittig-type reactions, and other carbonyl chemistry, providing another point of connection. This dual reactivity makes this compound a powerful tool for constructing complex carbon skeletons.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. clockss.orgresearchgate.net They are of immense importance in medicinal chemistry, materials science, and agrochemicals. arkat-usa.orgresearchgate.net this compound serves as a versatile precursor for the synthesis of a wide variety of these crucial compounds. ontosight.aiclockss.orgresearchgate.net

The construction of heterocyclic systems from this compound typically involves its reaction with dinucleophilic species. The two electrophilic centers of the α,β-unsaturated aldehyde—the carbonyl carbon and the β-carbon—can react with two nucleophilic sites on another molecule to form a new ring. This strategy has been successfully employed to synthesize a range of heterocyclic systems.

Furan (B31954) and pyran are oxygen-containing heterocyclic compounds that form the core of many natural products and biologically active molecules. dergipark.org.trmasterorganicchemistry.com The synthesis of furan and pyran derivatives can be achieved using this compound as a key starting material. dergipark.org.trrepositorioinstitucional.mx

For example, the reaction of this compound with active methylene (B1212753) compounds, such as β-ketoesters or malononitrile, in the presence of a base can lead to the formation of highly substituted furan derivatives. The reaction proceeds through an initial Michael addition of the active methylene compound to the β-carbon of this compound, followed by an intramolecular cyclization and dehydration.

Similarly, pyran derivatives can be synthesized through hetero-Diels-Alder reactions where this compound acts as the dienophile. Its electron-deficient nature makes it a good reaction partner for electron-rich dienes. These reactions provide a direct route to various dihydropyran structures, which can be further functionalized.

Table 1: Examples of Furan and Pyran Synthesis from this compound Analogs

| Starting Materials | Product Type | Reaction Conditions | Reference |

| Alkyl 3-bromo-3-nitroacrylates, 2-hydroxynaphthalene-1,4-dione | Dihydronaphthofuran-3-carboxylates | AcOK, room temperature | beilstein-journals.org |

| Alkyl 3-bromo-3-nitroacrylates, 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione | Furo[3,2-c]chromene-3-carboxylates | AcOK, room temperature | beilstein-journals.org |

| Unsaturated alcohol, active methylene compound | Furan and pyran derivatives | Acetic acid, 80 °C | dergipark.org.tr |

Pyridine and pyrimidine (B1678525) are fundamental nitrogen-containing heterocycles found in a vast number of pharmaceuticals and natural products. slideshare.netresearchgate.net The synthesis of these heterocycles can be efficiently accomplished using this compound as a key building block. google.comwjarr.com

A common strategy for synthesizing pyrimidine rings involves the condensation of a three-carbon unit with a compound containing an amidine moiety. wjarr.com For instance, 5-halopyrimidines can be prepared by the condensation of 2-halo-3-methoxyacrolein with formamide. google.com Similarly, the reaction of 3-alkoxyacroleins with sulfaguanidine (B1682504) is utilized in the synthesis of sulfadiazine. patsnap.com

The synthesis of pyridines can be achieved through various condensation reactions. For example, the reaction of this compound with enamines or other nitrogen-containing nucleophiles can lead to the formation of substituted pyridines after subsequent cyclization and aromatization steps.

Table 2: Synthesis of Pyridine and Pyrimidine Derivatives

| Reactants | Product | Significance | Reference |

| 2-Bromo-3-methoxyacrolein, formamide | 5-Bromopyrimidine | Intermediate for pharmaceuticals | google.com |

| 3-Alkoxyacrolein, sulfaguanidine | Sulfadiazine | Antibacterial drug | patsnap.com |

| β-Formyl enamides, urea | Pyrimidine | Efficient synthesis under microwave irradiation | organic-chemistry.org |

The versatility of this compound extends to the synthesis of a broader range of heterocycles containing nitrogen, oxygen, and sulfur atoms. arkat-usa.orgresearchgate.netnih.govrsc.orgsioc-journal.cnmdpi.comnih.govmdpi.comsioc-journal.cnorganic-chemistry.orgzioc.rumdpi.comorganic-chemistry.orgorganic-chemistry.org Its ability to react with various di- and poly-nucleophiles opens up pathways to numerous heterocyclic systems.

For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Thiophene derivatives, which are important in materials science, can be synthesized by reacting this compound with sulfur-containing reagents. lookchem.com The specific reaction conditions and the nature of the nucleophile determine the final heterocyclic product.

Intermediacy in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. wikipedia.orgwiley.comrsc.org this compound and its derivatives have proven to be valuable intermediates in the total synthesis of several complex natural products. mdpi.comsemanticscholar.org Its role as a C3 synthon allows for the efficient construction of key fragments of larger, more intricate molecules.

One notable example is its use in the synthesis of compounds where a three-carbon chain with specific oxygenation patterns is required. The methoxy (B1213986) group can be cleaved or transformed at a later stage in the synthesis to reveal a hydroxyl group or other functionality present in the natural product target.

Contribution to Advanced Functional Materials Chemistry (Synthetic Aspects)

The field of advanced functional materials focuses on designing and synthesizing materials with specific, tunable properties for various applications. itmo.runih.govstanford.edu this compound's reactivity can be harnessed to create novel polymers and materials. ontosight.ai

Advanced Spectroscopic and Analytical Methodologies in 3 Methoxyacrolein Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-methoxyacrolein. msu.edu This non-destructive technique probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of each atom within the molecule. msu.edu

1H and 13C NMR for Structural Elucidation

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental data for the initial structural determination of this compound.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen environments in the molecule. cognitoedu.org The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, the methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet in a specific region of the spectrum. acdlabs.com The integration of the peak areas reveals the relative number of protons in each environment. msu.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. msu.edu The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, olefinic, methoxy). For example, the carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift.

A representative dataset for the NMR analysis of a related methoxy-containing compound is presented below. While specific values for this compound may vary, this table illustrates the type of data obtained.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -OCH₃ | ~3.80 | ~55.18 | Singlet |

| Aldehyde H | ~9.50 | - | Doublet |

| Olefinic H (α to C=O) | ~6.30 | ~128.0 | Doublet of doublets |

| Olefinic H (β to C=O) | ~7.00 | ~150.0 | Doublet |

| Carbonyl C | - | ~190.0 | - |

Note: The data in this table is illustrative for a methoxy-containing aldehyde and may not represent the exact values for this compound. Specific chemical shifts and coupling constants are dependent on the solvent and experimental conditions. carlroth.com

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To gain deeper insights into the molecular structure and connectivity of this compound, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the coupling between the olefinic protons and the aldehyde proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. nanalysis.comcolumbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methoxy protons to the methoxy carbon, and each olefinic proton to its corresponding carbon. nanalysis.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. magritek.com

Vibrational Spectroscopy Methods

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. bruker.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. bruker.com For this compound, key characteristic absorption bands would be expected for the following functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretching | ~1680 - 1700 |

| C=C (Alkene) | Stretching | ~1600 - 1650 |

| C-O (Methoxy) | Stretching | ~1000 - 1300 |

| =C-H (Alkene) | Stretching | ~3000 - 3100 |

| -C-H (Alkane) | Stretching | ~2850 - 3000 |

Note: The exact wavenumber can be influenced by the molecular environment and physical state of the sample. uninsubria.it

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. westmont.edulibretexts.org It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org A Raman spectrum of this compound would provide a detailed vibrational fingerprint, which can be used for identification and to study the molecular structure. youtube.com The C=C double bond, for instance, typically gives a strong Raman signal.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govdntb.gov.ua In the study of this compound, a common approach is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govuobaghdad.edu.iq In this technique, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. swgdrug.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, the molecule would fragment in a characteristic pattern, providing valuable clues about its structure. The analysis of these fragment ions helps to confirm the presence of the methoxy and acrolein moieties.

Electron Ionization (EI) and Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds like this compound. In this method, sample molecules in the gas phase are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). uni-saarland.de This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). uni-saarland.deuou.ac.in The molecular ion peak in the mass spectrum provides the molecular weight of the compound.

Due to the high energy imparted during ionization, the molecular ion is often in a vibrationally excited state and undergoes fragmentation. libretexts.org This process involves the breaking of chemical bonds to produce a series of smaller, stable fragment ions. The pattern of these fragments is highly reproducible for a given compound under specific conditions and serves as a molecular fingerprint, aiding in its identification. uou.ac.in The fragmentation of the molecular ion often follows predictable pathways, such as alpha-cleavages or rearrangements, which are governed by the stability of the resulting ions and neutral radicals. uou.ac.inlibretexts.org

For this compound (C₄H₆O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 86. The analysis of its fragmentation pattern would reveal characteristic losses of functional groups. Common fragmentation pathways would include the loss of a hydrogen radical (•H), a methyl radical (•CH₃) from the methoxy group, a formyl radical (•CHO) from the aldehyde group, or a methoxy radical (•OCH₃). The resulting fragment ions are detected, and their relative abundances are plotted to generate the mass spectrum. libretexts.org A GC-MS analysis has identified this compound, confirming its amenability to this technique. nih.gov

Table 1: Predicted Electron Ionization Fragments of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 86 | [C₄H₆O₂]•⁺ (Molecular Ion) | - |

| 85 | [C₄H₅O₂]⁺ | •H |

| 71 | [C₃H₃O₂]⁺ | •CH₃ |

| 57 | [C₄H₅O]⁺ | •CHO |

| 55 | [C₃H₃O]⁺ | •OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's exact mass, which is calculated using the monoisotopic masses of its constituent elements (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949). enovatia.com

The primary advantage of HRMS is its ability to determine the elemental composition of a molecule. spectroscopyonline.comyoutube.com While conventional mass spectrometry might identify two different compounds as having the same nominal mass (integer mass), HRMS can distinguish between them based on their unique exact masses. bioanalysis-zone.com For instance, two molecules with a nominal mass of 121 could be distinguished by HRMS if their elemental formulas, and thus their exact masses, are different. bioanalysis-zone.com

For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₄H₆O₂. By comparing the experimentally measured exact mass to the theoretically calculated value, researchers can confidently verify the compound's identity, eliminating other potential formulas that might have the same nominal mass. This capability is invaluable in complex sample analysis and for the definitive identification of unknown compounds. spectroscopyonline.com

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | Theoretical Exact Mass | 86.036780 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of valence electrons from a lower-energy ground state to a higher-energy excited state. shu.ac.ukuzh.ch The specific wavelengths of light absorbed by a molecule are characteristic of its electronic structure, particularly the presence of chromophores—functional groups that absorb UV or visible light. libretexts.org

The structure of this compound contains an α,β-unsaturated carbonyl system, which is a potent chromophore. This conjugated system of pi (π) bonds and the presence of non-bonding (n) electrons on the oxygen atoms give rise to specific electronic transitions. libretexts.orguzh.ch The two primary transitions expected for this compound are:

π → π* (pi to pi-star) transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=C-C=O system. These transitions are typically strong, resulting in high molar absorptivity (ε). shu.ac.ukuzh.ch

n → π* (n to pi-star) transition: This lower-energy transition involves the promotion of a non-bonding electron (from a lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orguzh.ch These transitions are "forbidden" by certain selection rules, making them significantly weaker (lower molar absorptivity) than π → π* transitions. libretexts.org

The position and intensity of these absorption bands in the UV-Vis spectrum provide valuable information for confirming the presence of the conjugated carbonyl structure in this compound.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity (Molar Absorptivity, ε) |

| π → π | π bonding orbital to π antibonding orbital | High | Strong (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Non-bonding orbital to π antibonding orbital | Low | Weak (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. drugfuture.com The separation is achieved by injecting a sample into a carrier gas (mobile phase), which then flows through a column containing a stationary phase. csun.edu Components of the sample mixture partition differently between the two phases based on factors like boiling point and polarity, causing them to travel through the column at different rates and elute at characteristic retention times. drugfuture.com

When coupled with a mass spectrometer, the technique becomes GC-Mass Spectrometry (GC-MS), a powerful hybrid method for both separating and identifying components in a mixture. cmbr-journal.com As each separated compound elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. There, it is ionized (typically by electron ionization), and the resulting ions are analyzed to produce a mass spectrum. researchgate.netuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq This provides definitive structural identification, which, combined with the retention time from the GC, offers a very high degree of confidence in the analysis. cmbr-journal.com Given its volatility, this compound is well-suited for analysis by GC-MS, which can be used to confirm its presence and purity in a sample. nih.gov

Table 4: Overview of GC-MS for this compound Analysis

| Parameter | Description |

| Principle | Separation by differential partitioning between a gas mobile phase and a solid/liquid stationary phase, followed by mass-based detection. drugfuture.com |

| Sample Requirement | The analyte must be volatile and thermally stable. This compound meets these criteria. |

| Information Obtained | Retention Time (GC): Characteristic time for the compound to elute from the column. Mass Spectrum (MS): Provides molecular weight and a fragmentation pattern for structural identification. libretexts.org |

| Application | Identification and quantification of this compound in complex mixtures; assessment of sample purity. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used to separate, identify, and quantify components in a liquid sample. wikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgshimadzu.com

Separation is based on the differing affinities of the sample components for the stationary and mobile phases. wikipedia.org Compounds that interact more strongly with the stationary phase move through the column more slowly, while those with a higher affinity for the mobile phase move more quickly. This differential migration leads to the separation of the components, which are then detected as they exit the column. shimadzu.com

While GC is often used for volatile compounds like this compound, HPLC is particularly useful for compounds that are non-volatile, have high molecular weights, or are thermally unstable. It is an essential tool for purity assessment, capable of separating this compound from non-volatile impurities or from thermally labile derivatives that could not be analyzed by GC. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analyte and the matrix.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Since this compound is a liquid under standard conditions, it cannot be analyzed directly by this method. However, X-ray crystallography is an indispensable tool for characterizing stable, solid derivatives of this compound. For example, by reacting this compound with a reagent like 2,4-dinitrophenylhydrazine (B122626), a solid, crystalline hydrazone derivative can be formed.

Analysis of such a crystal would provide unambiguous and highly accurate structural data. This includes the precise geometry of the molecule in the solid state, the conformation (e.g., s-trans vs. s-cis), and intermolecular interactions such as hydrogen bonding within the crystal lattice. nih.govresearchgate.net This level of detail is unattainable by other spectroscopic methods and is crucial for understanding structure-property relationships.

Biocatalytic Transformations and Chemically Relevant Enzymatic Systems Involving Alpha,beta Unsaturated Aldehydes

Enzymatic Reduction Pathways of α,β-Unsaturated Aldehydes

The enzymatic reduction of α,β-unsaturated aldehydes can occur at two primary sites: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This process is predominantly carried out by oxidoreductases, which utilize cofactors like NAD(P)H.

Two main classes of enzymes are responsible for these reductions:

Ene-reductases (ERs): These flavin-dependent enzymes, often belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of the activated C=C double bond to yield a saturated aldehyde. mycosphere.org The mechanism involves the transfer of a hydride from the reduced flavin cofactor (FMNH₂ or FADH₂) to the β-carbon of the unsaturated aldehyde. mycosphere.org Ene-reductases show broad substrate scope, acting on α,β-unsaturated aldehydes, ketones, nitro compounds, and carboxylic acid derivatives. mycosphere.org

Alcohol dehydrogenases (ADHs) and Aldehyde Reductases: These enzymes catalyze the reduction of the aldehyde carbonyl group to a primary alcohol. nih.gov This can result in the formation of an allylic alcohol if the C=C bond remains intact, or a saturated alcohol if the C=C bond has already been reduced by an ene-reductase. nih.gov Some ADHs can also oxidize aldehydes to carboxylic acids. mdpi.com

In a biological system, these enzymatic activities can work in concert. For instance, an α,β-unsaturated aldehyde can be sequentially reduced, first at the double bond by an ene-reductase and then at the newly formed saturated aldehyde group by an ADH, resulting in a saturated primary alcohol. mycosphere.org

A notable alternative pathway involves cytochrome P450 enzymes (P450s), which have been shown to catalyze both the oxidation of α,β-unsaturated aldehydes to carboxylic acids and their reduction to alcohols. nih.gov For example, human P450s 2B6 and 3A4 can reduce 4-hydroxynonenal (B163490) to 1,4-dihydroxynonene. nih.gov This reductive role of P450s represents a novel pathway in the metabolism of these aldehydes. nih.gov

Based on these established pathways for analogous compounds, 3-methoxyacrolein would likely undergo one or more of the following transformations:

Reduction of the C=C bond by an ene-reductase to form 3-methoxypropanal.

Reduction of the aldehyde group by an ADH to form 3-methoxy-2-propen-1-ol (an allylic alcohol).

A combination of both reductions, leading to the formation of 3-methoxypropan-1-ol.

Oxidation of the aldehyde group by an aldehyde dehydrogenase or a P450 to yield 3-methoxyacrylic acid.

The following table summarizes the enzymes involved in the reduction of various α,β-unsaturated aldehydes, which serve as models for the potential transformation of this compound.

| Enzyme Type | Enzyme Source | Substrate Example | Product |

| Ene-Reductase (ER) | Saccharomyces pastorianus (Old Yellow Enzyme 1) | Cinnamaldehyde (B126680) | 3-Phenylpropanal |

| Ene-Reductase (ER) | Listeria monocytogenes (YhfK) | trans-Cinnamaldehyde | 3-Phenylpropanal |

| Alcohol Dehydrogenase (ADH) | Yokenella sp. WZY002 (YsADH) | Cinnamaldehyde | Cinnamyl alcohol |

| Cytochrome P450 | Human P450 3A4 | 4-Hydroxynonenal | 1,4-Dihydroxynonene |

| Ene-Reductase & ALDH Cascade | Gluconobacter oxidans (ER) & Pseudomonas putida (PP-ALDH) | Citral | (S)-Citronellic acid |

Biocatalysis for Synthetic Transformations

The high selectivity and mild operating conditions of enzymes make them powerful tools for synthetic organic chemistry. Biocatalytic systems, using either isolated enzymes or whole-cell biocatalysts, are employed to produce high-value chemicals from α,β-unsaturated aldehydes.

A prominent strategy is the "hydrogen-borrowing" cascade, a one-pot process that combines multiple enzymatic steps. mycosphere.org For example, an ene-reductase (ERED) and an NAD-dependent aldehyde dehydrogenase (ALDH) can be used together to convert α,β-unsaturated aldehydes into the corresponding α-substituted carboxylic acids with high chemo- and stereoselectivity. mycosphere.org This process involves the ERED reducing the C=C bond, followed by the ALDH oxidizing the aldehyde to a carboxylic acid. mycosphere.org

Whole-cell biocatalysts, such as fungi and bacteria, are particularly useful as they contain a variety of endogenous enzymes (ERs, ADHs, etc.) that can act on a substrate in multiple steps. For example, the fungus Mucor circinelloides can transform methyl cinnamate (B1238496) into 3-phenylpropanol through the combined action of esterases, carboxylic acid reductases, and alcohol dehydrogenases. mycosphere.org The use of whole cells can also circumvent the need for costly cofactor regeneration, as the cell's metabolic machinery handles this internally.

For the synthetic transformation of this compound, these biocatalytic approaches could be applied to generate valuable building blocks:

3-Methoxypropanal: Through the selective reduction of the C=C bond using an ene-reductase.

3-Methoxy-2-propen-1-ol: By selectively reducing the aldehyde group with an appropriate alcohol dehydrogenase.

3-Methoxypropanoic acid: Via oxidation, potentially using an aldehyde dehydrogenase.

Chiral γ-nitroaldehydes: Through asymmetric Michael additions of nitroalkanes, a reaction catalyzed by engineered enzymes like 4-oxalocrotonate tautomerase (4-OT). nih.gov

The table below presents examples of synthetic transformations using α,β-unsaturated aldehydes and related substrates, illustrating the potential for this compound.

| Biocatalytic System | Substrate | Transformation | Product |

| Ene-Reductase (ERED) & Aldehyde Dehydrogenase (ALDH) | α-Substituted α,β-unsaturated aldehydes | Reduction of C=C bond, Oxidation of CHO | Chiral α-substituted carboxylic acids |

| Carboxylic Acid Reductase (CAR) & Glucose Dehydrogenase (GDH) | α,β-Unsaturated carboxylic acids | Reduction of COOH to CHO, Reduction of CHO to CH₂OH | Allylic alcohols |

| 4-Oxalocrotonate Tautomerase (4-OT) Mutant | α,β-Unsaturated aldehydes | Michael addition of nitromethane | γ-Nitroaldehydes |

| Whole-cell Mucor circinelloides | Methyl cinnamate | Ester hydrolysis, Acid reduction, Aldehyde reduction | 3-Phenylpropanol |

Enzyme Engineering for Novel Chemical Reactions with Related Substrates

While nature provides a vast arsenal (B13267) of enzymes, they are often not perfectly suited for industrial applications or for transforming non-natural substrates. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to enhance their activity, stability, and substrate specificity, and even to create entirely new catalytic functions. nih.govmdpi.com

Directed evolution mimics natural selection in the laboratory, involving iterative rounds of gene mutation and screening to identify enzyme variants with improved properties. mdpi.com This has been successfully applied to improve biocatalysts for reactions involving α,β-unsaturated substrates. For instance, the catalytic efficiency of 4-oxalocrotonate tautomerase for the aldol (B89426) condensation to produce cinnamaldehyde was enhanced over 5000-fold through directed evolution. nih.gov

Rational design uses knowledge of an enzyme's structure and mechanism to make targeted mutations. nih.gov This approach can be used to alter substrate specificity. For example, by mutating the catalytic proton donor in Old Yellow Enzymes (a tyrosine residue to phenylalanine), the enzymes could be repurposed to catalyze a reductive carbocyclization of γ-halogenated α,β-unsaturated ketones instead of a simple double bond reduction.

For a substrate like this compound, enzyme engineering could be pivotal in developing efficient and selective biocatalysts. Key areas of application would include:

Improving Ene-Reductase Activity: Engineering an ene-reductase to have higher specificity and activity towards this compound, which is a relatively small and simple substrate compared to many natural OYE substrates.

Controlling Stereoselectivity: For substituted analogues of this compound, engineering enzymes to produce a specific desired stereoisomer of the saturated aldehyde or alcohol product.

Creating Novel Reactions: Designing enzyme variants that can use this compound in novel C-C bond-forming reactions, expanding its utility as a synthetic building block. For example, engineering aldolases or 4-OT variants for specific condensation or Michael addition reactions. nih.gov

The following table showcases examples of how enzyme engineering has been applied to create novel biocatalytic functions for related substrates.

| Enzyme Class | Engineering Approach | Substrate Type | Novel Reaction/Improved Function |

| 4-Oxalocrotonate Tautomerase (4-OT) | Directed Evolution (F50A mutant) | α,β-Unsaturated aldehydes | Asymmetric Michael addition of nitromethane |

| Old Yellow Enzymes (OYEs) | Rational Design (Tyrosine to Phenylalanine mutation) | γ-Halogenated α,β-unsaturated ketones | Reductive carbocyclization |

| Cytochrome P450 | Directed Evolution | Various | Enhanced promiscuous activities (e.g., decarboxylation, epoxidation) |

| Tyrosinase | Mix-and-match with Tyrosine 3-monooxygenase | Tyrosine | Altered oxidation specificity in a synthetic pathway |

Future Research Trajectories and Emerging Challenges in 3 Methoxyacrolein Chemistry

Exploration of Undiscovered Reaction Pathways and Synthetic Applications

While 3-methoxyacrolein is a known precursor in the synthesis of various organic compounds, a vast landscape of its chemical reactivity remains to be explored. Its bifunctional nature, possessing both an aldehyde and a methoxy-substituted alkene, presents a rich platform for discovering novel transformations.

Future research will likely focus on:

Novel Cycloaddition Reactions: Beyond known cycloadditions, investigating new types of pericyclic reactions could lead to the synthesis of complex heterocyclic and carbocyclic frameworks. The unique electronic properties of the methoxy (B1213986) group can be exploited to control the regioselectivity and stereoselectivity of these reactions.

Asymmetric Catalysis: The development of new enantioselective transformations involving this compound is a significant area for growth. This includes asymmetric additions to the aldehyde, conjugate additions to the double bond, and enantioselective cycloadditions, providing access to a wide array of chiral building blocks for the pharmaceutical and agrochemical industries.

C-H Functionalization: Direct functionalization of the C-H bonds within the this compound molecule presents an atom-economical approach to generate more complex derivatives. nih.gov Research into selective C-H activation at the methyl group or the vinylic positions could unlock new synthetic pathways. nih.gov

Polymerization Chemistry: Exploring the potential of this compound as a monomer in polymerization reactions could lead to the development of novel polymers with unique properties. The presence of both a reactive aldehyde and a double bond offers possibilities for various polymerization strategies, including radical, cationic, and anionic methods.

A significant challenge lies in controlling the chemoselectivity of reactions, given the two reactive functional groups. Overcoming this will require the design of highly specific catalysts and reaction conditions.

A notable application of a this compound derivative is in the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from 3-aminoacrolein. This highlights the utility of this compound as a starting material for nitrogen-containing heterocycles. Another example is the bromination of 1,1,3,3-tetramethoxypropane (B13500) to produce 2-bromo-3-methoxyacrolein, which can then be used to synthesize 4-bromopyrazole and 4-bromoisoxazole. google.com

Development of Highly Selective and Sustainable Catalytic Systems

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound in an environmentally responsible manner. The focus is on creating catalysts that are not only highly selective but also sustainable. researchgate.netfrontiersin.org

Key areas of future research include:

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to traditional metal-based catalysts. mpg.de Research into developing novel chiral organocatalysts for asymmetric transformations of this compound could significantly enhance its utility in synthesizing enantiomerically pure compounds. mpg.de

Biocatalysis: Employing enzymes as catalysts (biocatalysis) provides a highly selective and environmentally benign approach to chemical synthesis. Screening for and engineering enzymes that can act on this compound could lead to highly efficient and specific transformations under mild reaction conditions.

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. frontiersin.org Research into designing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, for reactions involving this compound is a promising area. researchgate.net These catalysts can offer enhanced stability and recyclability. researchgate.netfrontiersin.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. nih.gov Exploring photoredox-catalyzed reactions of this compound could lead to the discovery of novel transformations and synthetic pathways that are not accessible through traditional thermal methods. nih.gov

The primary challenge in this area is the design of catalysts that can differentiate between the aldehyde and the α,β-unsaturated system, as well as control stereoselectivity. Furthermore, ensuring the long-term stability and recyclability of these catalysts under operational conditions is crucial for their practical application.

| Catalyst Type | Potential Application with this compound | Advantages |

| Chiral Organocatalysts | Asymmetric Michael additions, Aldol (B89426) reactions | Metal-free, environmentally benign, high enantioselectivity. mpg.de |

| Engineered Enzymes | Selective reduction of the aldehyde or double bond | High specificity, mild reaction conditions, biodegradable. |

| Metal-Organic Frameworks (MOFs) | Lewis acid catalysis, selective oxidations | High surface area, tunable porosity, potential for recyclability. researchgate.net |

| Photocatalysts | C-H functionalization, cycloadditions | Mild reaction conditions, unique reactivity pathways. nih.gov |

Integration with Flow Chemistry and Microreactor Technologies

The integration of this compound chemistry with continuous flow processing and microreactor technologies offers significant advantages in terms of safety, efficiency, and scalability. ltf-gmbh.comcorning.com These technologies allow for precise control over reaction parameters, leading to improved yields and selectivities. ltf-gmbh.com

Future research in this domain will likely focus on:

Process Intensification: Translating key reactions of this compound from batch to continuous flow systems can lead to significant process intensification. researchgate.net This includes reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes and high surface-to-volume ratios in microreactors enhance heat transfer and improve safety. ltf-gmbh.comresearchgate.net

Automated Synthesis and Optimization: Flow chemistry platforms can be integrated with automated systems for reaction optimization. This allows for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to rapidly identify optimal parameters for a given transformation of this compound.

In-line Analysis and Quality Control: The integration of in-line analytical techniques (e.g., spectroscopy, chromatography) with flow reactors allows for real-time monitoring of reaction progress and product quality. ltf-gmbh.com This facilitates rapid process control and ensures consistent product output.

A key challenge is the potential for channel clogging in microreactors, especially in reactions involving solid formation or viscous products. The development of robust reactor designs and operating protocols will be crucial to overcome this limitation.

| Technology | Benefit for this compound Chemistry | Research Focus |

| Microreactors | Enhanced heat and mass transfer, improved safety. corning.comresearchgate.net | Development of reactions with hazardous intermediates. |

| Continuous Flow Processing | Scalability, process intensification, reproducibility. ltf-gmbh.com | Translation of batch reactions to continuous manufacturing. |